chemical structure and properties of N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride
chemical structure and properties of N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride
An In-depth Technical Guide to N,N-Dipropyl-2-pyrrolidinecarboxamide Hydrochloride for Advanced Research Applications
Abstract
N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride is a derivative of the naturally occurring amino acid L-proline, belonging to the broader class of pyrrolidine carboxamides. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules and its utility as a versatile building block in stereoselective synthesis.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and robust analytical methodologies for its characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride is characterized by a five-membered pyrrolidine ring, a foundational structure in numerous alkaloids and pharmaceuticals.[3] The carboxamide functional group at the C2 position, substituted with two propyl groups, imparts specific steric and electronic properties that influence its chemical reactivity and biological interactions. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to biological assays and pharmaceutical formulation studies.
The presence of the chiral center at the C2 position, inherited from its proline precursor, is a critical feature. The stereochemistry (typically S-configuration when derived from L-proline) is often crucial for specific biological activity, as molecular recognition in biological systems is highly stereospecific.[1]
Table 1: Physicochemical Properties of N,N-Dipropyl-2-pyrrolidinecarboxamide Hydrochloride
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₂₃ClN₂O | Calculated |
| Molecular Weight | 234.77 g/mol | Calculated |
| IUPAC Name | (2S)-N,N-dipropylpyrrolidine-2-carboxamide hydrochloride | IUPAC Nomenclature |
| CAS Number | Not available | - |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[4][5] |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | Inferred from structure & related salts[6] |
| Calculated LogP | ~1.5 - 2.0 (for free base) | Inferred from structural analogs[4] |
| Stereochemistry | Typically (S)-enantiomer if synthesized from L-proline | Standard Synthetic Practice[2] |
Synthesis and Purification
The synthesis of N,N-dipropyl-2-pyrrolidinecarboxamide hydrochloride is most commonly achieved through the amidation of a protected L-proline derivative followed by deprotection and salt formation. This multi-step process is designed to ensure high yield and chiral purity.
Rationale for Synthetic Strategy
The chosen pathway involves three key stages: protection, coupling, and deprotection/salt formation.
-
Protection: The secondary amine of the L-proline starting material must be protected to prevent self-reaction and ensure that the subsequent amide bond formation occurs exclusively at the carboxylic acid moiety. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal with acid, which seamlessly integrates with the final hydrochloride salt formation step.
-
Amide Coupling: The formation of the amide bond between the protected proline and dipropylamine requires the activation of the carboxylic acid. Using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is highly efficient, minimizes side reactions, and helps preserve the stereochemical integrity of the chiral center.[7] An organic base such as N,N-Diisopropylethylamine (DIPEA) is added to neutralize the acids formed during the reaction, driving it to completion.[7]
-
Deprotection and Salt Formation: The final step utilizes hydrochloric acid to simultaneously remove the Boc protecting group and form the desired hydrochloride salt. This is typically performed in a non-aqueous solvent like dioxane or diethyl ether to facilitate the precipitation of the final product as a pure, crystalline solid.
General Synthesis Workflow Diagram
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. 50894-62-7|(R)-Pyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
